molecular formula C8H8Cl2O2 B8312186 1,2-Dichloro-3,4-dimethoxybenzene CAS No. 90283-00-4

1,2-Dichloro-3,4-dimethoxybenzene

Cat. No. B8312186
Key on ui cas rn: 90283-00-4
M. Wt: 207.05 g/mol
InChI Key: WEMHPBMPYVGSJI-UHFFFAOYSA-N
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Patent
US04973600

Procedure details

A suspension of 104 g of 3,4-dichloro-1,2-benzenediol, 240 g of potassium carbonate and 354 g of methyl iodide in 2 litters of acetone is refluxed for 2 hours. The reaction mixture is filtered and washed with acetone. The filtrate and the washings are combined and evaporated to remove solvent. Water is added to the residue and the mixture is extracted with ethyl acetate. The extract is washed with water, dried and evaporated to remove solvent. The residue is distilled under reduced pressure to give 110.5 g of 1,2-dichloro-3,4-dimethoxybenzene.
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
354 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[C:4]([OH:9])[C:3]=1O.[C:11](=[O:14])([O-])[O-].[K+].[K+].[CH3:17]I>CC(C)=O>[Cl:8][C:7]1[CH:6]=[CH:5][C:4]([O:9][CH3:17])=[C:3]([O:14][CH3:11])[C:2]=1[Cl:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
104 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1Cl)O)O
Name
Quantity
240 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
354 g
Type
reactant
Smiles
CI
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
ADDITION
Type
ADDITION
Details
Water is added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1)OC)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 110.5 g
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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